![molecular formula C18H11F2N3OS B2725514 N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049449-26-4](/img/structure/B2725514.png)
N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
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Description
Imidazo[2,1-b]thiazole derivatives are known for their importance in the search for new anti-mycobacterial agents . They are fused, planar aromatic heterocyclic systems consisting of four heteroatoms with a bridgehead nitrogen atom .
Synthesis Analysis
These compounds can be synthesized in combination with piperazine and various 1,2,3 triazoles . A catalyst-free microwave-assisted procedure has also been developed for synthesizing imidazo[2,1-b]thiazoles .Molecular Structure Analysis
The molecular structure of these compounds is characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
Antitumor Activities of Imidazole Derivatives
Imidazole derivatives, including those with structural similarities to N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide, have been extensively studied for their antitumor activities. For instance, bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and other related structures have shown promising results in preclinical testing stages for antitumor drug development. These compounds are of interest for both their antitumor properties and their potential to synthesize compounds with various biological activities (Iradyan et al., 2009).
Therapeutic Versatility of Imidazo[2,1-b]-thiazoles
The imidazo[2,1-b]thiazole scaffold is recognized for its versatility in medicinal chemistry, demonstrating a wide array of pharmacological activities. Research has focused on developing new derivatives that exhibit diverse pharmacological properties, making it a potent moiety for the design of therapeutic agents. The significance of imidazo[2,1-b]thiazoles in drug development is underscored by their inclusion in several therapeutic agents, pointing to a fruitful area of research for compounds with the imidazo[2,1-b]thiazole core (Shareef et al., 2019).
Pharmacological Evaluation of Benzofused Thiazole Derivatives
Benzofused thiazole derivatives have been explored for their antioxidant and anti-inflammatory properties. These compounds have shown potential in vitro for their pharmacological activities, making them interesting templates for the evaluation of new anti-inflammatory agents and antioxidants. The research on benzofused thiazole derivatives highlights the ongoing effort to synthesize alternative therapeutic agents with improved efficacy and safety profiles (Raut et al., 2020).
Novel Thiazole Derivatives and Their Potential
Thiazole derivatives have been a subject of extensive research due to their broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties. The development of novel thiazole derivatives continues to be a vital area in the search for new drugs with lesser side effects and enhanced therapeutic efficacy. This ongoing research underlines the importance of thiazole and its derivatives in medicinal chemistry and drug development (Leoni et al., 2014).
properties
IUPAC Name |
N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3OS/c19-12-6-4-11(5-7-12)15-9-23-16(10-25-18(23)22-15)17(24)21-14-3-1-2-13(20)8-14/h1-10H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABRXLVXJAIMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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